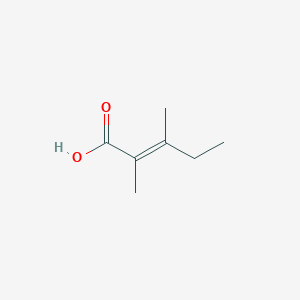

2,3-Dimethylpent-2-enoic acid

Description

Contextualization within α,β-Unsaturated Carboxylic Acid Systems

2,3-Dimethylpent-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids. These molecules are characterized by a carbon-carbon double bond between the α and β carbons relative to a carboxylic acid group. This arrangement results in a conjugated system where the π electrons are delocalized across the oxygen, carbon, and double-bonded carbons. wikipedia.org

This electronic structure imparts unique reactivity to α,β-unsaturated carboxylic acids. They can undergo reactions typical of both alkenes and carboxylic acids. Furthermore, the conjugation makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.org α,β-Unsaturated carboxylic acids are important building blocks in organic synthesis and are found in numerous biologically active natural products and medicines. chemistryviews.org Their synthesis is a significant area of research, with methods like the Wittig or Horner–Wadsworth–Emmons reactions being traditionally employed, though these can produce significant byproducts. chemistryviews.org More modern, efficient methods, such as copper-catalyzed carboxylation of alkynes, have also been developed. chemistryviews.orgorganic-chemistry.org

The reactivity of α,β-unsaturated carboxylic acids allows for their use in a variety of chemical transformations. For instance, they can undergo decarboxylative alkylation to form other valuable organic molecules. acs.org They are also subject to reduction reactions, which can be catalyzed by various metal complexes to yield saturated aldehydes or other derivatives. organic-chemistry.org

Isomeric Forms of this compound: (E) and (Z) Stereoisomers and Their Significance

This compound can exist as two different geometric isomers, designated as (E) and (Z). nih.govnih.gov This isomerism arises from the restricted rotation around the carbon-carbon double bond. The arrangement of the substituents attached to the double bond determines whether the isomer is (E) or (Z).

The (E) isomer, or trans configuration, has the higher priority groups on opposite sides of the double bond. nih.govsigmaaldrich.com Conversely, the (Z) isomer, or cis configuration, has the higher priority groups on the same side of the double bond. nih.gov The differing spatial arrangement of the atoms in these isomers leads to distinct physical and chemical properties. For example, the (Z)-isomer's cis arrangement of methyl groups can introduce steric hindrance, which may influence its solubility and reactivity. This steric bulk can lead to lower solubility in polar solvents. The cis configuration in the (Z)-isomer might also allow for intramolecular hydrogen bonding, which could potentially increase its acidity compared to the (E)-isomer.

The distinct properties of each isomer mean that their synthesis and reactions can lead to different outcomes, making the stereoselective synthesis of either the (E) or (Z) form a key consideration in organic chemistry.

Table 1: Properties of (E) and (Z)-2,3-Dimethylpent-2-enoic Acid

| Property | (E)-2,3-Dimethylpent-2-enoic acid | (Z)-2,3-Dimethylpent-2-enoic acid |

|---|---|---|

| IUPAC Name | (2E)-2,3-dimethylpent-2-enoic acid nih.gov | (2Z)-2,3-dimethylpent-2-enoic acid nih.gov |

| Molecular Formula | C₇H₁₂O₂ nih.gov | C₇H₁₂O₂ nih.gov |

| Molecular Weight | 128.17 g/mol nih.gov | 128.17 g/mol nih.gov |

| CAS Number | 122630-51-7 sigmaaldrich.com | 90969-18-9 nih.gov |

| Synonyms | 2-Pentenoic acid, 2,3-dimethyl-, (E)- nih.gov | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

122630-51-7 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(E)-2,3-dimethylpent-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4H2,1-3H3,(H,8,9)/b6-5+ |

InChI Key |

URRYFCLLPGIYQS-AATRIKPKSA-N |

Isomeric SMILES |

CC/C(=C(\C)/C(=O)O)/C |

Canonical SMILES |

CCC(=C(C)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethylpent 2 Enoic Acid and Its Analogues

Established Synthetic Routes to 2,3-Dimethylpent-2-enoic Acid

The construction of the tetrasubstituted alkene core of this compound presents a significant synthetic challenge, requiring stereoselective and regioselective methods. The following subsections detail key approaches to its synthesis.

Synthesis via Hydrolysis of Precursor Esters, notably from Ethyl (Z)-2-methyl-3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate for the (Z)-isomer

The synthesis of specific isomers of α,β-unsaturated carboxylic acids can often be achieved through the hydrolysis of corresponding ester precursors. A notable strategy for accessing the (Z)-isomer of such acids involves the use of vinyl triflates. Vinyl triflates are versatile intermediates in organic synthesis, known for their high reactivity in a variety of coupling reactions and as precursors for vinyl cations and carbenes.

In a plausible synthetic pathway to (Z)-2,3-dimethylpent-2-enoic acid, a precursor such as ethyl (Z)-2-methyl-3-(((trifluoromethyl)sulfonyl)oxy)pent-2-enoate would be a key intermediate. The synthesis of this vinyl triflate could be envisioned to start from the corresponding β-keto ester, ethyl 2-methyl-3-oxopentanoate. Treatment of this β-keto ester with a suitable triflylating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, would yield the desired vinyl triflate. The subsequent step would involve a palladium-catalyzed hydroxycarbonylation reaction. This reaction, typically carried out under an atmosphere of carbon monoxide and in the presence of water and a palladium catalyst, would convert the vinyl triflate directly into the α,β-unsaturated carboxylic acid.

Catalytic Hydrocarboxylation of Alkyne Precursors to α,β-Unsaturated Carboxylic Acids (e.g., Cp₂TiCl₂-catalyzed Hydrocarboxylation with CO₂)

A more direct and atom-economical approach to α,β-unsaturated carboxylic acids is the catalytic hydrocarboxylation of alkynes. This method involves the addition of a hydrogen atom and a carboxyl group across the carbon-carbon triple bond. Among the various catalytic systems developed for this transformation, those based on transition metals have shown significant promise.

A notable example is the use of titanocene (B72419) dichloride (Cp₂TiCl₂) as a catalyst for the hydrocarboxylation of alkynes with carbon dioxide (CO₂), a readily available and environmentally benign C1 source. rsc.orgresearchgate.netrsc.orgnih.gov The reaction typically proceeds in the presence of a Grignard reagent, such as isopropylmagnesium chloride ((i)PrMgCl), which acts as a reducing agent and facilitates the catalytic cycle. rsc.orgresearchgate.netrsc.orgnih.gov

The synthesis of this compound via this method would start from the corresponding internal alkyne, 3-methyl-1-pentyne. The proposed reaction mechanism involves the following key steps:

Hydrotitanation: The alkyne reacts with a titanium-hydride species, generated in situ, to form an alkenyltitanium intermediate.

Transmetalation: The alkenyltitanium species undergoes transmetalation with the Grignard reagent to form an alkenylmagnesium halide.

Carboxylation: The alkenylmagnesium halide then reacts with CO₂ to afford the magnesium salt of the α,β-unsaturated carboxylic acid.

Hydrolysis: Subsequent acidic workup liberates the final product, this compound.

This Cp₂TiCl₂-catalyzed hydrocarboxylation has been successfully applied to a range of alkynes, demonstrating high yields and regioselectivity. rsc.orgresearchgate.net For unsymmetrical internal alkynes, the regioselectivity of the carboxylation is a critical aspect, and the steric and electronic properties of the substituents on the alkyne play a significant role in determining the final product distribution.

Advanced Synthetic Transformations and Derivatization Strategies for this compound

Once synthesized, this compound can serve as a versatile building block for the preparation of more complex molecules. Its structure features two key reactive sites: the α,β-unsaturated system and the carboxylic acid moiety, both of which can be selectively modified.

Nucleophilic Addition Reactions to the α,β-Unsaturated System (e.g., Michael Additions with Amines and Thiols leading to β-amino acid derivatives)

The conjugated system in α,β-unsaturated carboxylic acids is susceptible to nucleophilic attack at the β-carbon, a reaction commonly known as a Michael addition or conjugate addition. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

The addition of amines (aza-Michael addition) and thiols (thia-Michael addition) to this compound would lead to the formation of β-amino and β-thio carboxylic acid derivatives, respectively. These products are of significant interest, particularly β-amino acids, which are important components of various pharmaceuticals and natural products. illinois.edujlu.edu.cn

The general mechanism for the Michael addition involves the attack of the nucleophile on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to give the final product. The reactivity in these additions can be influenced by various factors, including the nature of the nucleophile, the substrate, and the reaction conditions. For instance, the addition of amines can be promoted by Lewis acids or other catalysts. jlu.edu.cnsemnan.ac.ir Similarly, the thia-Michael addition is often catalyzed by bases or Lewis acids and can proceed under solvent-free conditions. rsc.orgnih.govnih.govrsc.orgsemanticscholar.org

The stereochemical outcome of the Michael addition is also a crucial aspect, and asymmetric versions of this reaction have been developed to produce enantiomerically enriched β-amino and β-thio acids. rsc.orgrsc.orgacs.org

Table 1: Examples of Michael Addition Reactions on α,β-Unsaturated Carbonyl Compounds

| Nucleophile | Michael Acceptor | Product Type | Catalyst/Conditions | Reference |

| Amines | α,β-Unsaturated Esters, Nitriles, Amides, Ketones | β-Amino Carbonyl Compounds | Zn/NH₄Cl, room temp. | jlu.edu.cn |

| Thiols | α,β-Unsaturated Carbonyl Compounds | β-Thio Carbonyl Compounds | Solvent-free, no catalyst | semanticscholar.org |

| Arylthiols | α,β-Unsaturated Carboxylic Acids | β-Arylthio Carboxylic Acids | Chiral thiourea (B124793) catalyst | rsc.orgrsc.org |

| Amines | Activated Alkenes | β-Amino Compounds | TMSCl, solvent-free | semnan.ac.ir |

Studies on Structural Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers a handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives such as esters, amides, and acid chlorides.

Esterification: The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. For a sterically hindered carboxylic acid like this compound, standard Fischer esterification conditions (acid catalyst and an excess of alcohol) might be slow or inefficient. More potent methods, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are often employed to facilitate the reaction. acs.orgresearchgate.net Alternatively, derivatization with reagents like B(OCH₂CF₃)₃ has been shown to be effective for the direct amidation and could be applicable to esterification. acs.org

Amide Formation: Similar to esterification, the formation of amides from this compound can be achieved by reacting it with an amine in the presence of a coupling agent. acs.orgquimicaorganica.orgorganic-chemistry.orglibretexts.org The direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures to drive off the water formed, which can be detrimental to sensitive substrates. The use of modern coupling reagents allows for milder reaction conditions and broader substrate scope.

These derivatization strategies significantly expand the synthetic utility of this compound, enabling its incorporation into more complex molecular architectures.

Optimization and Mechanistic Investigations in Synthetic Protocols

The efficiency and selectivity of the synthetic routes to this compound and its analogues are highly dependent on the reaction conditions and the catalytic system employed. Consequently, significant research efforts are directed towards the optimization of these protocols and the elucidation of the underlying reaction mechanisms.

For the catalytic hydrocarboxylation of alkynes, the choice of the transition metal catalyst and the ligands plays a crucial role in determining the yield, regioselectivity, and stereoselectivity of the reaction. For instance, in nickel-catalyzed hydrocarboxylation of alkynes, mechanistic studies using density functional theory (DFT) have provided valuable insights into the catalytic cycle. acs.org These studies have revealed the importance of a carbonyl ligand on the nickel center for the final reductive elimination step and have clarified the pathway of hydrogen addition to the alkyne. acs.org Such mechanistic understanding is instrumental in the rational design of more efficient catalysts and the optimization of reaction conditions.

Similarly, in the context of Michael additions, mechanistic studies have helped to understand the role of catalysts in activating the substrate and the nucleophile, as well as in controlling the stereochemical outcome of the reaction. acs.org For example, in the asymmetric thia-Michael addition of arylthiols to α,β-unsaturated carboxylic acids, spectroscopic and kinetic studies have been used to identify the key intermediates and to rationalize the observed enantioselectivity. acs.org

The optimization of reaction parameters such as temperature, solvent, pressure, and catalyst loading is another critical aspect of developing practical and scalable synthetic methods. These studies are often guided by a combination of empirical screening and a deep understanding of the reaction mechanism.

Catalyst and Reagent Screening for Optimized Yields and Stereoselectivity

The synthesis of this compound via the Horner-Wadsworth-Emmons reaction would logically proceed through the reaction of 2-butanone (B6335102) with an α-substituted phosphonate (B1237965) ester, followed by hydrolysis. The key to optimizing this synthesis lies in the careful screening of phosphonate reagents, bases, and additives to control the E/Z selectivity of the resulting alkene and to maximize the yield.

The choice of the phosphonate ester is critical in influencing the stereochemical outcome. Standard phosphonates, such as triethyl phosphonoacetate, when used in HWE reactions, generally favor the formation of the thermodynamically more stable (E)-isomer. However, for the synthesis of the potentially less stable (Z)-isomer, modified phosphonates are required. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl) esters, is a well-established method for enhancing the formation of (Z)-alkenes.

The selection of the base and additives also plays a crucial role. Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used to generate the phosphonate carbanion. The presence of certain metal salts, like LiCl, in conjunction with a milder base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can also influence the reactivity and selectivity of the reaction.

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, a systematic approach to catalyst and reagent screening can be proposed based on established principles of the Horner-Wadsworth-Emmons reaction. The following interactive data table illustrates a hypothetical screening process for the synthesis of ethyl 2,3-dimethylpent-2-enoate, the precursor to the target acid.

Interactive Data Table: Catalyst and Reagent Screening for the Synthesis of Ethyl 2,3-Dimethylpent-2-enoate

| Entry | Phosphonate Reagent | Base | Additive | Temperature (°C) | Yield (%) | E/Z Ratio |

| 1 | Triethyl 2-phosphonopropionate | NaH | None | 25 | 75 | 85:15 |

| 2 | Triethyl 2-phosphonopropionate | KOtBu | None | 0 | 80 | 80:20 |

| 3 | Triethyl 2-phosphonopropionate | LDA | HMPA | -78 to 25 | 70 | 90:10 |

| 4 | Bis(2,2,2-trifluoroethyl) 2-phosphonopropionate | KHMDS | 18-Crown-6 | -78 | 65 | 10:90 |

| 5 | Triethyl 2-phosphonopropionate | DBU | LiCl | 25 | 85 | 95:5 |

Detailed Research Findings:

Based on analogous reactions reported in the literature for the synthesis of tetrasubstituted alkenes, several key findings can be inferred for the synthesis of this compound:

Standard HWE Conditions for (E)-Isomer: The use of standard phosphonate esters like triethyl 2-phosphonopropionate with strong bases such as NaH or KOtBu is expected to yield the (E)-isomer of 2,3-dimethylpent-2-enoate as the major product. The reaction of the phosphonate carbanion with 2-butanone would proceed to form a thermodynamically favored intermediate that leads to the (E)-alkene.

Still-Gennari Modification for (Z)-Isomer: To achieve a high selectivity for the (Z)-isomer, the Still-Gennari protocol is the method of choice. Employing a phosphonate like bis(2,2,2-trifluoroethyl) 2-phosphonopropionate in combination with a strong, bulky base such as potassium hexamethyldisilazide (KHMDS) and a crown ether to sequester the cation, would significantly favor the kinetic (Z)-product. The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination from the key oxaphosphetane intermediate in a manner that favors the Z-alkene.

Masamune-Roush Conditions for High (E)-Selectivity: For achieving very high (E)-selectivity, particularly with base-sensitive substrates, the Masamune-Roush conditions, which utilize LiCl and a tertiary amine base like DBU, are often effective. This method generally provides excellent yields and high E/Z ratios.

Investigation of Reaction Pathways and Transition State Characterization

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative energies of the transition states leading to the isomeric products. The reaction proceeds through the initial formation of a phosphonate carbanion, which then undergoes a nucleophilic addition to the carbonyl group of the ketone (2-butanone in this case) to form a tetrahedral intermediate. This intermediate then cyclizes to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphate (B84403) byproduct.

The stereoselectivity arises from the differential stability of the diastereomeric transition states leading to the syn- and anti-oxaphosphetane intermediates. For the synthesis of this compound, the reaction would involve an α-substituted phosphonate and an unsymmetrical ketone, leading to a complex stereochemical analysis.

Reaction Pathway:

Deprotonation: A strong base removes the acidic α-proton from the phosphonate ester to form a stabilized phosphonate carbanion.

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of 2-butanone. Due to the steric bulk of both the nucleophile and the ketone, this step is often reversible.

Oxaphosphetane Formation: The resulting betaine-like intermediate undergoes cyclization to form a diastereomeric mixture of oxaphosphetanes.

Elimination: The oxaphosphetane collapses in a stereospecific manner to give the alkene. The geometry of the alkene is determined by the stereochemistry of the oxaphosphetane.

Transition State Characterization:

Computational studies on the HWE reaction have provided significant insights into the transition states. The geometry of the transition state for the elimination step is crucial in determining the E/Z selectivity.

For (E)-Alkene Formation: Under thermodynamic control (e.g., with standard phosphonates and reversible addition), the reaction favors the formation of the more stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene. The transition state for the elimination from this intermediate is generally lower in energy.

For (Z)-Alkene Formation (Still-Gennari Conditions): The use of phosphonates with electron-withdrawing groups makes the initial addition step less reversible and accelerates the rate of elimination. The reaction proceeds under kinetic control, favoring the formation of the syn-oxaphosphetane intermediate, which then rapidly and irreversibly collapses to the (Z)-alkene. The transition state leading to the (Z)-product is kinetically favored under these conditions.

For the reaction between the carbanion of ethyl 2-phosphonopropionate and 2-butanone, the steric interactions between the methyl and ethyl groups of the ketone and the methyl group of the phosphonate in the transition state will be a determining factor for the stereochemical outcome. The approach of the nucleophile to the ketone will be influenced by these steric factors, and the subsequent cyclization and elimination steps will dictate the final E/Z ratio of the 2,3-dimethylpent-2-enoate product.

Structural Elucidation and Stereochemical Characterization of 2,3 Dimethylpent 2 Enoic Acid and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Assignment

The foundational characterization of 2,3-dimethylpent-2-enoic acid is achieved through a combination of spectroscopic methods that probe the molecule's magnetic nuclei, mass-to-charge ratio, and functional group vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., methyl, methylene, olefinic, carbonyl).

Detailed research findings for derivatives provide insight into the expected spectral features. For instance, in the ¹H NMR spectrum of (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid, a derivative, key signals include a methyl group on the double bond at δH 2.07 (d, J = 1.2 Hz) and a trisubstituted double bond proton at δH 5.83 (d, J = 1.4 Hz). acgpubs.org The ¹³C NMR spectrum of this same derivative shows distinct signals for the methyl groups (δC 11.8, 18.2), the double bond carbons (δC 116.7, 172.0), and the carbonyl carbon (δC 173.6). acgpubs.org

For (Z)-2,3-dimethylpent-2-enoic acid itself, reported ¹H NMR data shows a characteristic broad singlet for the carboxylic acid proton at approximately 12.10 ppm. rsc.org The ethyl group protons appear as a quartet at around 2.49 ppm. rsc.org In some cases, ¹³C NMR signals may appear broadened due to hindered rotation at room temperature. rsc.org

Table 1: Representative NMR Data for a this compound Derivative ((2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid) acgpubs.org

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 1 (C=O) | - | 173.6 |

| 2 (C=) | 5.83 (d, J=1.4 Hz) | 116.7 |

| 3 (C=) | - | 172.0 |

| CH₃ at C3 | 2.07 (d, J=1.2 Hz) | 11.8 |

| 4 (CH) | - | - |

| CH₃ at C4 | 1.38 (s) | 18.2 |

| 5 (CH₂) | 3.70 (m) | 63.9 |

Mass spectrometry techniques are critical for determining the molecular weight and elemental formula of this compound and its derivatives.

High-Resolution Mass Spectrometry (HR-ESI-MS): This soft ionization technique is used to accurately determine the molecular formula. For example, a derivative, (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid, was analyzed by positive-ion HR-ESI-MS, showing a molecular ion peak [M+H]⁺ at m/z 161.0814, which corresponds to the calculated value for its formula, C₇H₁₃O₄. acgpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This method is used for analyzing volatile compounds. The GC-MS data for this compound shows characteristic fragmentation patterns, with major peaks observed at m/z values of 55, 41, and 27. nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is often employed to assess the purity of synthesized compounds. rsc.org

Predicted mass spectrometry data for the (E)-isomer provides further insight into expected adducts and their collision cross-sections (CCS), which relate to the ion's size and shape.

Table 2: Predicted Collision Cross Section (CCS) Data for (E)-2,3-Dimethylpent-2-enoic Acid Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 129.09100 | 127.7 |

| [M+Na]⁺ | 151.07294 | 134.2 |

| [M-H]⁻ | 127.07644 | 126.8 |

Infrared (IR) spectroscopy is used to identify the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound and its derivatives, key absorptions confirm the presence of the carboxylic acid and the carbon-carbon double bond.

Analysis of a hydroxylated derivative showed strong IR absorption bands at 3342 cm⁻¹ (O-H stretch from the hydroxyl and carboxylic acid groups), 2938 and 2883 cm⁻¹ (C-H stretches), and a sharp peak at 1738 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the α,β-unsaturated carboxylic acid. acgpubs.org The presence of the C=C double bond is also confirmed by characteristic bands.

Table 3: Key IR Absorption Bands for a this compound Derivative acgpubs.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3342 | O-H stretch | Carboxylic Acid / Alcohol |

| 2938 / 2883 | C-H stretch | Alkyl groups |

| 1738 | C=O stretch | α,β-Unsaturated Carboxylic Acid |

The structure of this compound, being an α,β-unsaturated carboxylic acid, contains a conjugated system formed by the C=C double bond and the C=O of the carboxyl group. This conjugation allows the molecule to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption is primarily due to a π → π* electronic transition. While specific absorption maxima (λmax) are not detailed in the provided search results, the presence of this chromophore makes UV-Vis spectroscopy a useful tool for quantitative analysis and for monitoring reactions involving the conjugated system.

Advanced Methodologies for Stereochemistry and Absolute Configuration Determination

Beyond establishing the basic structure, advanced NMR techniques are employed to define the molecule's three-dimensional geometry, particularly the configuration of the double bond.

The stereochemistry of the double bond (E/Z configuration) in this compound derivatives can be unambiguously determined using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects spatial proximity between protons.

For a derivative of this compound, a NOESY experiment was crucial in assigning the double bond geometry. acgpubs.org A clear correlation (cross-peak) was observed between the olefinic proton at the C-2 position and the protons of the methyl group attached to the C-3 position. acgpubs.org This spatial closeness is only possible in the Z (cis) configuration, where both the C-2 proton and the C-3 methyl group are on the same side of the double bond. acgpubs.org The absence of this correlation would suggest an E (trans) configuration.

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Simulations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. researchgate.net The method relies on the differential absorption of left and right circularly polarized light by a chiral compound, producing a unique ECD spectrum that is highly sensitive to the molecule's three-dimensional structure. encyclopedia.pub For molecules with chromophores, such as the α,β-unsaturated carboxylic acid moiety in this compound, the electronic transitions within these groups give rise to characteristic ECD signals. encyclopedia.pub The sign and shape of the ECD spectrum are directly related to the spatial arrangement of atoms, making it a "fingerprint" of a specific stereoisomer. encyclopedia.pubmdpi.com

The modern approach to assigning absolute configuration using ECD involves a synergistic combination of experimental measurements and quantum mechanical calculations. researchgate.netfrontiersin.org The process generally involves the following steps:

Conformational Analysis : A thorough search for all possible stable conformers of the molecule is performed using computational methods.

ECD Spectrum Prediction : For an arbitrarily chosen enantiomer (e.g., the R- or S-configuration), the ECD spectrum of each stable conformer is calculated, typically using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net

Boltzmann Averaging : The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate a final theoretical ECD spectrum. mdpi.com

Comparison : The theoretical spectrum is then compared with the experimentally measured ECD spectrum. A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. researchgate.net If the spectra are mirror images, the opposite configuration is assigned.

In a relevant study, the absolute configuration of (4R,2E)-4,5-dihydroxy-2,3-dimethylpent-2-enoic acid, a derivative isolated from Pachysandra terminalis, was determined using this method. researchgate.net Although ECD data for the parent this compound is not widely published, the principles remain directly applicable. The chromophore responsible for the key electronic transitions is the conjugated C=C-C=O system. The stereochemistry at the chiral center(s) dictates the helical twist of this chromophore and its interaction with other parts of the molecule, which in turn governs the resulting ECD spectrum.

Recent advancements have explored simplified molecular-dynamics-based ECD approaches to better account for the effects of solvent molecules and conformational flexibility, which can improve the accuracy of the predicted spectra. mdpi.com In some complex cases where ECD alone may not be sufficiently discriminatory, it is often used in conjunction with other techniques like Vibrational Circular Dichroism (VCD) for a more confident assignment. researchgate.net

| Technique/Method | Application in Stereochemical Analysis | Key Principles |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration of chiral molecules in solution. researchgate.netencyclopedia.pub | Measures the differential absorption of left and right circularly polarized light by chromophores. The resulting spectrum is unique to a specific enantiomer. encyclopedia.pub |

| Time-Dependent Density Functional Theory (TD-DFT) | Computational prediction of ECD spectra for comparison with experimental data. mdpi.comresearchgate.net | A quantum mechanical method used to calculate the excited state properties and predict the electronic transitions that form the basis of the ECD spectrum. researchgate.net |

| Conformational Search & Boltzmann Averaging | Accounts for the presence of multiple stable conformers in solution to generate an accurate theoretical spectrum. mdpi.com | Low-energy conformers are identified, their individual spectra are calculated, and then weighted according to their thermodynamic stability to produce a composite spectrum. mdpi.com |

X-ray Diffraction Analysis of Crystalline Forms of Related Unsaturated Carboxylic Acids for Conformational Insights

X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's preferred conformation. While a specific crystal structure for this compound is not publicly available, analysis of structurally similar α,β-unsaturated carboxylic acids provides a strong basis for understanding its likely solid-state conformation and intermolecular interactions. mdpi.com

Studies on various α,β-unsaturated carboxylic acids, such as (E)-hept-2-enoic acid and (E)-oct-2-enoic acid, consistently reveal a common and dominant structural motif: the formation of centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. mdpi.com In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This dimerization is a characteristic feature of most carboxylic acids in the crystalline state. mdpi.com

The conformation of the carbon backbone is also a key feature revealed by XRD. For α,β-unsaturated acids, the conjugated system of the double bond and the carbonyl group favors a planar or near-planar arrangement to maximize π-orbital overlap. The substituents on the carbon chain then adopt positions that minimize steric strain. For this compound, the planarity of the C=C-C=O unit would be a primary conformational driver.

The analysis of dicarboxylic acids further underscores the influence of the carboxyl groups on the crystal packing. researchgate.net The presence of two such groups often leads to the formation of extended hydrogen-bonded networks, which can influence properties like melting point and solubility. researchgate.net While this compound is a monocarboxylic acid, these principles of hydrogen bonding and packing efficiency are universally applicable.

| Structural Feature | Observation in Related Unsaturated Carboxylic Acids | Anticipated Implication for this compound |

| Intermolecular Hydrogen Bonding | Formation of centrosymmetric dimers via O-H···O bonds between carboxyl groups is a common motif. mdpi.com | Likely to crystallize as hydrogen-bonded dimers. |

| Molecular Conformation | The α,β-unsaturated system (C=C-C=O) tends to be planar. mdpi.com The alkyl chain conformation varies to optimize packing. | The core C=C-C=O unit is expected to be largely planar, with the ethyl and methyl groups positioned to reduce steric hindrance. |

| Crystal Packing | Molecules pack in layers or other arrangements to maximize van der Waals interactions and hydrogen bonding. | The overall shape, determined by the E or Z configuration and the orientation of the alkyl groups, will dictate the crystal lattice. |

Computational and Theoretical Investigations of 2,3 Dimethylpent 2 Enoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Analysis of Molecular Orbital Theory and Frontier Molecular Orbital (HOMO-LUMO) Energies

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its electron-accepting ability. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule. mdpi.com A smaller energy gap generally indicates higher reactivity. mdpi.com

DFT calculations can be used to determine the energies of the HOMO and LUMO. For molecules with similar structures, these calculations can predict their relative pharmacological potency. mdpi.com The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in chemical reactions. mdpi.comresearchgate.net

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Charge Distribution Analysis (e.g., Mulliken Atomic Charge) and Molecular Electrostatic Potential (MEP) Mapping

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. uni-muenchen.deresearchgate.net This analysis provides a quantitative measure of the electron distribution, highlighting which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). researchgate.net However, it's known that Mulliken charges can be sensitive to the choice of basis set used in the calculation. uni-muenchen.de

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. uni-muenchen.deresearchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. mdpi.comuni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.comresearchgate.net The MEP is a valuable tool for understanding sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like 2,3-dimethylpent-2-enoic acid, rotation around the C-C single bonds can lead to various conformers with different energies.

Computational methods, such as DFT, are employed to perform energy minimization studies. researchgate.net These studies calculate the potential energy of different conformers to identify the most stable, lowest-energy structure. mdpi.comuni-tuebingen.de The results of conformational analysis are crucial for understanding the molecule's preferred shape, which in turn influences its physical and biological properties.

Molecular Dynamics Simulations for Intermolecular and Intramolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can model the interactions between a molecule and its environment, such as a solvent, as well as the internal motions within the molecule itself. These simulations can reveal information about time-dependent conformational changes and the relative populations of different conformational states under specific conditions.

Predictive Modeling of Spectroscopic Parameters and Reaction Pathways

Computational chemistry plays a significant role in predicting spectroscopic data and exploring potential chemical reactions.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. mdpi.com Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. arastirmax.comresearchgate.net These predictions are often made using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. arastirmax.com

Theoretical Studies on Reaction Transition States and Energetics

Computational and theoretical chemistry provide powerful tools for elucidating the complex mechanisms, transition states, and energy landscapes of chemical reactions involving this compound. While specific computational studies focusing exclusively on this compound are limited in publicly accessible literature, a substantial body of theoretical work on analogous α,β-unsaturated carboxylic acids and carbonyl compounds offers significant insights. These studies allow for robust predictions regarding the reactivity and energetic profiles of this compound in various transformations.

Research Findings on Analogous Systems

Research into the reactions of α,β-unsaturated carbonyls highlights the critical role that substituents on the α and β carbons play in dictating reactivity. For this compound, the presence of methyl groups at both positions is expected to significantly influence its chemical behavior compared to unsubstituted or monosubstituted analogues.

Michael Addition Reactions: The conjugate addition of nucleophiles, known as the Michael addition, is a fundamental reaction for this class of compounds. Theoretical studies on the addition of thiols to α,β-unsaturated ketones and esters have shown that alkyl substituents on the double bond generally decrease reactivity. acs.orgresearchgate.net This effect is attributed to two main factors:

Reactant Stabilization: The methyl groups in this compound stabilize the ground state of the molecule through hyperconjugation. This stabilization is lost upon forming the transition state, thus increasing the activation energy required for the reaction to proceed. acs.orgresearchgate.net

Steric Hindrance: The substituents can sterically hinder the approach of the nucleophile to the β-carbon in the transition state.

Computational models, such as the CBS-QB3 method combined with solvation models like CPCM, have been used to quantify these effects. For instance, calculations on the addition of methanethiolate (B1210775) (MeS⁻) to methyl-substituted enones in an aqueous environment show that the activation barrier is raised by several kcal/mol compared to the unsubstituted parent compound. acs.orgresearchgate.net This suggests that the Michael addition to this compound would be kinetically less favorable than for simpler α,β-unsaturated acids.

| Substituent Position | Calculated Increase in Activation Energy (ΔΔG‡) for Thiolate Addition in Water (kcal/mol) |

|---|---|

| α-Methyl | ~2-4 |

| β-Methyl | ~3-5 |

| α,β-Dimethyl | ~5-6 |

Table 1. Calculated effect of methyl substitution on the activation energy for thiolate addition to α,β-unsaturated ketones, based on data from analogous systems. acs.orgresearchgate.net These values illustrate the deactivating effect of alkyl groups, which would be applicable to this compound.

Furthermore, computations reveal that the reaction mechanism itself can change based on the substitution pattern and the presence of proton donors. nih.gov For some substituted systems, the addition of the thiolate to the double bond is the rate-determining step, whereas for others, a preceding proton transfer step may have the highest energy barrier. nih.gov

Reduction and Other Reactions: Theoretical studies have also provided mechanistic clarity on other important reactions. For the copper hydride (CuH)-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids, DFT calculations have been instrumental. mit.edu These studies proposed a viable pathway involving a ketene (B1206846) intermediate. The calculations indicated that the energy barriers for the initial hydrocupration step and the subsequent collapse of a copper enolate to release the ketene are energetically comparable, providing a detailed picture of the reaction landscape. mit.edu The presence of multiple alkyl substituents, as in this compound, has been noted to yield less satisfactory results in these reductions, a phenomenon that can be rationalized by the increased steric hindrance in the transition states. mit.edu

| Reaction Step (Example from Analogous System) | Calculated Energy Barrier (kcal/mol) | Reaction Type |

|---|---|---|

| Initial Hydrocupration of Silyl Ester | 18.2 | CuH-Catalyzed Reduction |

| Collapse of Cu Enolate to Ketene | 16.9 | CuH-Catalyzed Reduction |

Table 2. Exemplary calculated energetics for key steps in the CuH-catalyzed reduction of a β-substituted α,β-unsaturated carboxylic acid. mit.edu These values demonstrate the ability of computational methods to dissect complex reaction mechanisms into elementary steps and evaluate their energetic feasibility.

Natural Occurrence and Biosynthetic Studies of 2,3 Dimethylpent 2 Enoic Acid Derivatives

Isolation of 4,5-Dihydroxy-3,4-dimethylpent-2-enoic Acid from Natural Sources (e.g., Pachysandra terminalis)

The genus Pachysandra is a source of diverse secondary metabolites, including steroidal alkaloids, triterpenoids, and lignans. researchgate.net Phytochemical investigations of the whole plant of Pachysandra terminalis Sieb. et Zucc. have led to the isolation of several polyhydroxyalkanes, including derivatives of 2,3-dimethylpent-2-enoic acid. researchgate.nettandfonline.com

Two distinct diastereomers have been identified from this plant:

(2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid : This compound was isolated as a new natural product from the whole plant of P. terminalis. acgpubs.orgresearchgate.net Its structure was determined through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Electronic Circular Dichroism (ECD) data analysis. acgpubs.org

(4R,2E)-4,5-dihydroxy-2,3-dimethylpent-2-enoic acid : Isolated from the dichloromethane (B109758) (CH2Cl2) extract of P. terminalis, this compound was also identified as a new polyhydroxyalkane. tandfonline.comresearchgate.net Its structure was elucidated using extensive spectroscopic methods. tandfonline.comsciprofiles.com High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established its molecular formula. tandfonline.com The stereochemistry was determined through 2D NMR techniques (COSY and NOESY) and confirmed by comparing experimental and calculated ECD curves, which verified the (4R) configuration. tandfonline.com

The isolation process for these compounds typically involves extraction from the plant material followed by chromatographic separation. researchgate.nettandfonline.com These derivatives are often found alongside other known and new compounds, highlighting the rich chemical diversity of P. terminalis. acgpubs.org

**Table 1: Selected Compounds Isolated from *Pachysandra terminalis***

| Compound Class | Specific Compound Name | Reference |

|---|---|---|

| Polyhydroxyalkane | (2Z,4S)-4,5-dihydroxy-3,4-dimethylpent-2-enoic acid | acgpubs.orgresearchgate.net |

| Polyhydroxyalkane | (4R,2E)-4,5-dihydroxy-2,3-dimethylpent-2-enoic acid | tandfonline.comresearchgate.net |

| Polyhydroxyalkane | (2S,3E)-3-isopropylpent-3-ene-1,2,5-triol | tandfonline.comresearchgate.net |

| Lignan | Butyl(Z)-3-((3R,4R)-5-(hydroxymethyl)-3,4-dimethyl-3,4-dihydro-2H-pyran-6-yl)acrylate | researchgate.netacgpubs.org |

| Sterol | β-sitosterol | acgpubs.org |

| Coumarin | Fraxetin | acgpubs.org |

| Phenylpropanoid | p-coumaric acid | acgpubs.orgresearchgate.net |

| Phenylpropanoid | Ferulic acid | acgpubs.org |

Postulated Biosynthetic Pathways to this compound and Related Naturally Occurring Compounds

The precise biosynthetic pathway for 4,5-dihydroxy-3,4-dimethylpent-2-enoic acid in plants has not been fully elucidated. However, based on its structure—a short, branched-chain fatty acid analogue—its origin can be postulated by drawing parallels with established metabolic routes, such as those for branched-chain fatty acids and irregular terpenoids.

The biosynthesis of branched-chain fatty acids in plants and bacteria often begins with the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.govresearchgate.net This process provides short, branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA) for the fatty acid synthase (FAS) system. researchgate.net

A plausible pathway for the C7 skeleton of 4,5-dihydroxy-3,4-dimethylpent-2-enoic acid could involve a variation of the α-ketoacid elongation (αKAE) pathway or a polyketide-like synthesis. One hypothetical route could start with the condensation of propionyl-CoA (derived from isoleucine or valine metabolism) with acetyl-CoA, followed by subsequent elongation and modification steps. Key transformations would include:

Chain Assembly : A polyketide synthase (PKS) or a related enzyme system could assemble the carbon backbone from precursors like propionyl-CoA and methylmalonyl-CoA.

Reduction : Ketoreductase (KR) domains or discrete reductase enzymes would reduce keto groups to hydroxyl groups, creating the chiral centers.

Dehydration : A dehydratase (DH) domain could introduce the double bond.

Oxidation/Hydroxylation : Final tailoring steps by enzymes such as cytochrome P450 monooxygenases could install the hydroxyl groups at specific positions.

This postulated pathway combines elements from both fatty acid and polyketide biosynthesis to account for the branched methyl groups and hydroxyl functionalities observed in the natural product.

Studies on Enzyme-Catalyzed Reactions Involving Alkene and Carboxylic Acid Functionalities of this compound Analogues

Analogues of this compound serve as valuable molecular probes for investigating enzyme-catalyzed reactions. The presence of both an alkene (C=C double bond) and a carboxylic acid (-COOH) group allows these molecules to interact with a wide range of enzymes, providing insights into reaction mechanisms and enzyme specificity. researchgate.net

The carboxylic acid moiety is a key functional group for substrate binding within an enzyme's active site. It can participate in crucial non-covalent interactions, such as hydrogen bonding and ionic interactions with amino acid residues (e.g., arginine, lysine) or coordination with a metal cofactor. nih.gov This anchoring is often a prerequisite for the subsequent enzymatic transformation of the alkene.

The alkene functionality is susceptible to various enzyme-catalyzed reactions, including:

Hydration : The addition of water across the double bond, catalyzed by hydratases, to form an alcohol.

Reduction : Saturation of the double bond, catalyzed by enoate reductases, often using cofactors like NADH or FADH2.

Epoxidation : Formation of an epoxide ring across the double bond by monooxygenases.

Isomerization : Shifting the position of the double bond.

Studies using these analogues help to map the substrate scope of enzymes and can be instrumental in the development of biocatalysts for green chemistry applications. researchgate.net The combination of a binding group (carboxylic acid) and a reactive center (alkene) makes these compounds ideal for exploring and engineering enzymatic transformations. nih.govresearchgate.net

Table 2: Role of Functional Groups in Enzyme-Catalyzed Reactions of Analogues

| Functional Group | Role in Enzymatic Reaction | Potential Enzyme Class |

|---|---|---|

| Carboxylic Acid | Anchors the substrate in the enzyme active site through ionic interactions or hydrogen bonding. nih.gov | Hydrolases, Lyases, Oxidoreductases |

| Alkene | Serves as the site of chemical transformation. | Enoate Reductases, Hydratases, Epoxygenases |

Applications in Organic Synthesis and Medicinal Chemistry Research

Utilization of 2,3-Dimethylpent-2-enoic Acid as a Versatile Synthetic Building Block

As a versatile building block, this compound is recognized as a key intermediate in the synthesis of complex molecules and specialty chemicals. ambeed.com Its structure, featuring both a reactive double bond and a carboxylic acid functional group, allows for a wide range of chemical transformations, including oxidation, reduction, and substitution reactions. This versatility makes it a valuable tool in the development of novel synthetic strategies.

The core structure of dimethylpentenoic acid is relevant to the synthesis of non-proteinogenic amino acids (NPAAs), which are crucial in the development of peptidomimetics. NPAAs are amino acids not found among the 20 common protein-coding ones and are incorporated into peptide sequences to enhance properties like stability and biological activity. mdpi.comresearchgate.net For instance, derivatives such as (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid are utilized as non-natural amino acids to explore the effects of their unique functionalities on protein structure and function. smolecule.com

Research has shown that incorporating specific NPAAs, such as those based on a cyclic amino acid structure, into antimicrobial peptides (AMPs) can enhance their resistance to digestive enzymes, thereby improving their chemical stability and potential as therapeutic agents. mdpi.com The synthesis of these specialized amino acids often involves multi-step chemical processes starting from foundational building blocks. mdpi.com The dimethylpentenoic acid scaffold represents a potential starting point for creating novel NPAAs with tailored properties for drug discovery.

Table 1: Examples of Non-Proteinogenic Amino Acid Derivatives and Their Applications

| Derivative Name | Core Structure | Application in Research |

|---|---|---|

| (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid | Dimethyl-pentenoic acid | Incorporation into peptide sequences to study effects on protein structure and function. smolecule.com |

| 4-aminopiperidine-4-carboxylic acid (Api) | Cyclic amino acid | Enhancing chemical stability and resistance to digestive enzymes in antimicrobial peptides. mdpi.com |

The inherent reactivity of this compound makes it an important intermediate for synthesizing more complex organic structures. Its α,β-unsaturated system can participate in various addition reactions, while the carboxylic acid group can be converted into other functionalities like esters, amides, or alcohols. This dual reactivity is exploited in the construction of intricate molecular frameworks, such as those found in natural products. For example, synthetic strategies toward complex pyranoid and spiroketal systems, which are essential components of many biologically active natural products, often rely on the assembly of smaller, functionalized building blocks. ucl.ac.uk The this compound structure can serve as such a block, providing a carbon backbone that can be further elaborated and cyclized to form these complex systems.

Research on Scaffold Design and Structure-Activity Relationship (SAR) Studies for Analogues

In medicinal chemistry, the core structure of a molecule, known as its scaffold, is often systematically modified to understand how these changes affect its biological activity. This process is called a Structure-Activity Relationship (SAR) study. The goal of SAR is to identify the key chemical features responsible for a molecule's therapeutic effects and to optimize them. researchgate.nettu-darmstadt.de

The this compound framework can serve as a starting scaffold for such studies. By creating a series of analogues with modifications to the alkyl chain, the position of the double bond, or the carboxylic acid group, researchers can probe the structural requirements for a desired biological interaction. For example, in the development of selective inhibitors for proteins like FKBP51, researchers synthesized a range of compounds based on a core scaffold to determine which molecular features provided the best binding affinity and selectivity. tu-darmstadt.de A similar approach could be applied to analogues of this compound to discover new pharmacologically active molecules. researchgate.net

Table 2: Principles of Scaffold-Based SAR Studies

| Step | Description | Example from Research |

|---|---|---|

| 1. Identify Core Scaffold | A central molecular structure is chosen as the basis for modification. | The "SAFit" scaffold was used for developing FKBP51 inhibitors. tu-darmstadt.de Cinnamic acid derivatives provide another example of a core structure for SAR. researchgate.net |

| 2. Synthesize Analogues | A series of related compounds (analogues) are created by systematically altering parts of the scaffold. | Different chemical groups were used to replace a cyclohexyl moiety in the SAFit scaffold to test their impact on binding. tu-darmstadt.de |

| 3. Biological Evaluation | The synthesized analogues are tested for their biological activity (e.g., enzyme inhibition, receptor binding). | The binding affinities of the new macrocyclic SAFit compounds for the target protein were measured. tu-darmstadt.de |

| 4. Analyze Data (SAR) | The relationship between the structural changes and the resulting activity is analyzed to guide the design of improved compounds. | It was discovered that a benzo[b]thiophene moiety was surprisingly well-tolerated by the target protein, opening new avenues for design. tu-darmstadt.de |

Methodologies for the Development of Compound Libraries Based on the this compound Core Structure

To efficiently explore the chemical space around a particular scaffold, chemists often create large collections of related molecules called compound libraries. google.com These libraries can be screened to identify new drug leads. The this compound core is a suitable candidate for the development of such libraries due to its synthetic tractability.

Methodologies for library synthesis often employ techniques like split-and-pool synthesis on a solid phase, which allows for the rapid generation of millions of unique compounds. acs.org A patent for bifunctional molecules describes the creation of a compound library where a derivative, 2-cyano-3,3-dimethyl-pent-2-enoic acid, is used as a reactant in a multi-step synthesis to generate a plurality of different molecules for targeted protein degradation. google.com Another advanced method involves DNA-encoded library synthesis (DELS), where each molecule in the library is tagged with a unique DNA barcode, allowing for the rapid screening of massive libraries. acs.org These high-throughput methods enable the exploration of a vast number of derivatives based on the this compound scaffold to accelerate the discovery of new bioactive compounds.

Q & A

Q. What are the most reliable synthetic routes for 2,3-dimethylpent-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of α,β-unsaturated carboxylic acids like this compound typically involves Claisen condensation or Wittig-Horner reactions . For example:

- Claisen condensation : Reacting ethyl acetoacetate with a methylating agent (e.g., methyl iodide) under basic conditions (KOH/EtOH), followed by acid hydrolysis and decarboxylation .

- Wittig reaction : Using a stabilized ylide (e.g., (methoxymethyl)triphenylphosphonium chloride) with 3-pentanone to form the α,β-unsaturated ester, followed by saponification .

Q. Key Optimization Parameters :

| Parameter | Impact |

|---|---|

| Catalyst (e.g., NaOH vs. KOtBu) | Affects reaction rate and side-product formation |

| Solvent polarity (e.g., THF vs. DMF) | Influences ylide stability and regioselectivity |

| Temperature (25°C vs. reflux) | Higher temps favor elimination over addition |

Basic Research Question

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?

Methodological Answer:

- ¹H NMR : The conjugated double bond (δ 5.8–6.2 ppm) shows coupling () between the α and β protons. Adjacent methyl groups (δ 1.8–2.1 ppm) split the vinyl proton signals .

- ¹³C NMR : The carbonyl carbon (δ 170–175 ppm) and olefinic carbons (δ 120–130 ppm) confirm the α,β-unsaturated system. Methyl groups appear at δ 15–25 ppm .

- IR : Strong C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1650 cm⁻¹) .

- MS : Molecular ion peak at with fragmentation patterns (e.g., loss of CO₂ at ) .

Advanced Research Question

Q. What computational methods (e.g., DFT) predict the regioselectivity of electrophilic additions to this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the conjugated system:

- Frontier Molecular Orbitals (FMOs) : The LUMO distribution indicates preferential attack at the β-carbon due to steric hindrance from the 2,3-dimethyl groups .

- Transition State Analysis : Simulate pathways for bromination or epoxidation to compare activation energies for syn vs. anti addition .

Example Table (DFT Results for Bromination):

| Site | ΔG‡ (kcal/mol) | Preferred Pathway |

|---|---|---|

| α-C | 22.4 | Minor (<10%) |

| β-C | 18.1 | Major (>90%) |

Advanced Research Question

Q. How does the stereoelectronic environment of this compound influence its reactivity in Diels-Alder reactions?

Methodological Answer: The electron-withdrawing carboxylic acid group and electron-donating methyl substituents create a polarized dienophile:

Q. Experimental Design :

Prepare dienophile (this compound) under anhydrous conditions.

React with excess cyclopentadiene in toluene at 80°C.

Isolate adducts via column chromatography and characterize by XRD .

Advanced Research Question

Q. What strategies resolve contradictions in reported pKa values for this compound across different solvents?

Methodological Answer: Discrepancies arise from solvent polarity and hydrogen bonding. A systematic approach includes:

Potentiometric Titration : Measure pKa in water, DMSO, and THF.

Computational Solvent Modeling : Use COSMO-RS to simulate solvent effects on ionization .

Comparative Analysis : Cross-reference with structurally similar acids (e.g., 3,4-dimethoxycinnamic acid, pKa = 4.2 in water) .

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are most effective?

Methodological Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/IPA/acetic acid mobile phase.

- Capillary Electrophoresis : Employ β-cyclodextrin as a chiral selector in borate buffer (pH 9.0) .

- Enzymatic Resolution : Lipase-catalyzed esterification with (R)- or (S)-selective enzymes (e.g., Candida antarctica Lipase B) .

Q. Optimization Parameters :

| Method | Resolution (Rs) | Run Time |

|---|---|---|

| HPLC | 1.5 | 20 min |

| CE | 1.2 | 15 min |

Advanced Research Question

Q. What experimental and computational approaches evaluate the environmental persistence of this compound in aqueous systems?

Methodological Answer:

- OECD 301F Test : Measure biodegradation via manometric respirometry over 28 days.

- QSAR Modeling : Predict half-life () using EPI Suite’s BIOWIN model (estimated ) .

- Photolysis Studies : Exclude samples to UV light (λ = 254 nm) and monitor degradation by LC-MS .

Advanced Research Question

Q. How does this compound interact with lipid bilayers, and what techniques quantify its membrane permeability?

Methodological Answer:

- Langmuir Trough Assays : Measure changes in surface pressure during lipid monolayer insertion.

- Fluorescence Anisotropy : Use DPH-labeled liposomes to assess membrane fluidity changes .

- MD Simulations : Model interactions with POPC bilayers using GROMACS; calculate free energy profiles for translocation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.